molecular formula C12H11F4NO2 B2915311 Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- CAS No. 1609663-40-2

Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-

Cat. No. B2915311
CAS RN: 1609663-40-2
M. Wt: 277.219
InChI Key: JBNUXFZRTIWLHK-PQENDOFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzene, 1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-” is a synthetic chemical compound with the molecular formula C12H11F4NO2 . It has a molecular weight of 277.21 . This product is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Direct Observation and Reactivity of Nitroaromatic Compounds

  • Acyl Nitroso Species in Solution : A study demonstrated the generation and observation of a benzoyl nitroside species in solution, revealing insights into its reactivity with specific amines and hydrocarbons, contributing to the understanding of nitroaromatic compound behaviors in chemical reactions (Cohen et al., 2003).

Synthesis and Chemical Transformations

  • Amination and Reduction of Nitro(pentafluorosulfanyl)benzenes : Research on direct amination of nitro(pentafluorosulfanyl)benzenes has yielded efficient pathways to aniline derivatives, showcasing the versatility of nitroaromatic compounds in synthetic chemistry (Pastýříková et al., 2012).

Inclusion Complex Formation

  • Crystalline Inclusion Complexes via C–H···O Hydrogen Bonding : The formation of 1:1 crystalline inclusion complexes by triaroylbenzenes, mediated by C–H···O hydrogen bonding, highlights the potential of nitroaromatic compounds in creating structured materials (Pigge et al., 2000).

Environmental Chemistry and Catalysis

  • Oxidation and Nitration Reactions : Studies on the nitration and hydroxylation of benzene under various conditions provide critical insights into environmental processes affecting nitroaromatic pollutants (Vione et al., 2004).
  • Selective Oxidation of Aromatic Compounds : Research utilizing dehydroxylated zeolites for the selective oxidation of aromatic compounds to phenols showcases the catalytic potential of nitroaromatic frameworks (Kustov et al., 2000).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found . It’s possible that the mechanism of action is not yet fully understood or has not been published.

Safety and Hazards

This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures in a research setting.

Future Directions

The future directions for this compound are not specified in the sources I found . Given its research use, it’s possible that future studies could explore its potential applications in various fields.

properties

IUPAC Name

1-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F4NO2/c13-8-5-9(14)12(16)10(11(8)15)6-2-1-3-7(4-6)17(18)19/h1-4,8-12H,5H2/t8-,9+,10?,11-,12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNUXFZRTIWLHK-PQENDOFNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC(=CC=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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